molecular formula C14H18N2O3 B2958616 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate CAS No. 380604-83-1

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate

Cat. No. B2958616
CAS RN: 380604-83-1
M. Wt: 262.309
InChI Key: FABJZUGTSQCJKZ-UHFFFAOYSA-N
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Description

The compound you mentioned contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that are non-adjacent . Imidazole rings are present in many important biological molecules, including histidine and the B-vitamin biotin .


Synthesis Analysis

Imidazoles can be synthesized using several methods. One method involves the cyclization of amido-nitriles . Another method involves a one-pot metal and acid-free synthesis of trisubstituted imidazoles .


Chemical Reactions Analysis

Imidazoles can undergo various chemical reactions, including N-alkylation and N-acylation . They can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Imidazole itself is a white or colourless solid that is soluble in water, producing a mildly alkaline solution .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, structurally related to benzimidazole derivatives due to their benzoic acid esters composition, are extensively used as preservatives. They exhibit weak endocrine-disrupting properties and persist in aquatic environments due to widespread use. These compounds undergo reactions with free chlorine in water, forming chlorinated by-products. The environmental behavior of such compounds, including their degradation and persistence, offers insights into managing and mitigating the impact of related chemicals in water systems (Haman et al., 2015).

Synthesis and Biological Activity of Isoxazolone Derivatives

Isoxazolone derivatives, similar in their potential for biological activity, are synthesized through reactions involving aromatic aldehydes, showcasing their versatility as intermediates for heterocycles. The environmentally friendly procedures for preparing such heterocycles, including the use of inexpensive and safe catalysts, highlight the chemical industry's move towards greener synthesis methods. These derivatives have shown significant biological and medicinal properties, indicating the potential for developing new drugs or chemical agents (Laroum et al., 2019).

Antioxidant Evaluation and Therapeutic Potential

The study of synthetic phenolic antioxidants (SPAs) addresses their widespread use and environmental occurrence. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been investigated for their potential human exposure and toxicity. Such studies underscore the importance of understanding the environmental and health impacts of widely used chemical compounds, guiding the development of safer alternatives (Liu & Mabury, 2020).

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. For imidazole, it’s recommended to avoid dust formation and avoid breathing mist, gas or vapours .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

4-[2-(hydroxymethyl)benzimidazol-1-yl]butyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(18)19-9-5-4-8-16-13-7-3-2-6-12(13)15-14(16)10-17/h2-3,6-7,17H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABJZUGTSQCJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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